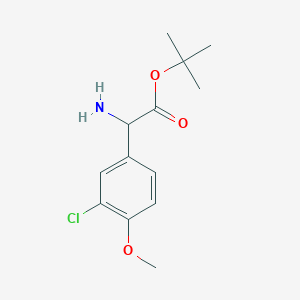
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate, also known as tert-butyl Ester of 3-Chloro-4-Methoxyphenylglycine, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has several applications in the field of pharmaceuticals, especially in the synthesis of drugs targeting the central nervous system.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate is not fully understood. However, it is believed to act as an inhibitor of the reuptake of neurotransmitters, such as serotonin and dopamine. This results in an increase in the levels of these neurotransmitters in the brain, leading to a therapeutic effect.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate has several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an antidepressant effect. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions in the research of Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate. One area of research is the development of new drugs targeting the central nervous system using this compound as a building block. Another area of research is the investigation of the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. Additionally, the development of new synthesis methods for Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate may lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate involves the reaction of 3-chloro-4-methoxyaniline with Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate bromoacetate in the presence of a base such as sodium hydride. The reaction takes place in an organic solvent such as dimethylformamide or dichloromethane. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate has several applications in scientific research. It is used as a building block in the synthesis of drugs targeting the central nervous system, such as antipsychotics and antidepressants. This compound is also used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)11(15)8-5-6-10(17-4)9(14)7-8/h5-7,11H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAZEGMFHXJLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=C(C=C1)OC)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

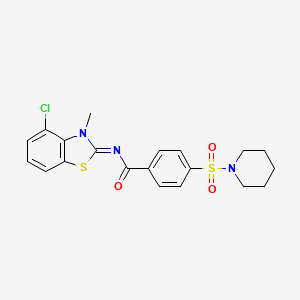
![3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2847829.png)
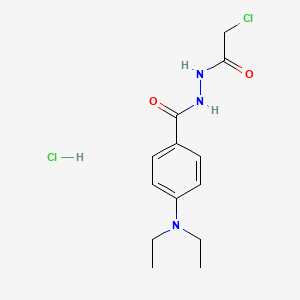
![N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2847835.png)
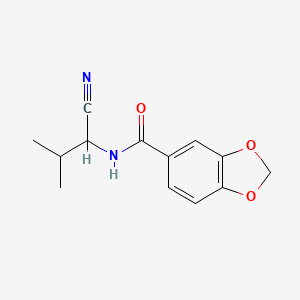

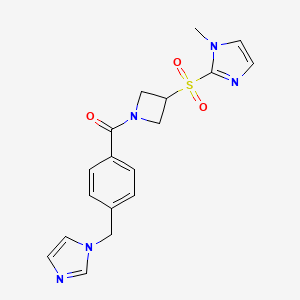
![2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid](/img/structure/B2847840.png)
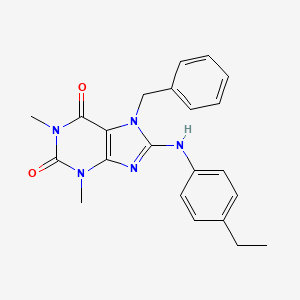

![1-Butyl-4-[4-(1-butyl-2,6-diphenylpyridin-1-ium-4-yl)phenyl]-2,6-diphenylpyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2847844.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2847845.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2847846.png)
![2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2847849.png)